5-Bromo-2-fluoro-4-methylsulfonylaniline
Overview
Description
5-Bromo-2-fluoro-4-methylsulfonylaniline (5-BrFMS) is a fluorinated aromatic amine that has been used in a variety of applications, including as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals. 5-BrFMS is also a key component in the synthesis of various compounds, including fluorinated polymers, pharmaceuticals, and agrochemicals. The unique properties of 5-BrFMS make it an attractive choice for a wide range of applications.
Scientific Research Applications
Fluorosulfonylation Reagent Development : Jing Leng and Hua-Li Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which possesses three addressable handles (vinyl, bromide, and sulfonyl fluoride). This reagent serves as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material, expanding the SuFEx tool cabinet. Its application in regioselective synthesis of 5-sulfonylfluoro isoxazoles demonstrates its potential in creating functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
Anticancer Compound Synthesis : Q. Miao, Xiaowei Yan, and Kejian Zhao (2010) synthesized 1‐[(5‐Bromo‐2‐thienyl)sulfonyl]‐5‐fluoro‐1,2,3,4‐tetrahydropyrimidine‐2,4‐dione, showing significant anticarcinogenic activity against HL-60 and BEL-7402 cancer cells. This research highlights the use of bromo- and fluoro-substituted compounds in developing potential anticancer agents (Miao, Yan, & Zhao, 2010).
Synthesis of Dopamine and Serotonin Receptor Antagonists : Y. Hirokawa, T. Horikawa, and S. Kato (2000) described the efficient synthesis of a compound related to 5-Bromo-2-fluoro-4-methylsulfonylaniline, which is part of a dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist. This showcases the role of such compounds in synthesizing neurotransmitter receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).
Chemoselective Functionalization in Organic Synthesis : Bryan W. Stroup et al. (2007) explored the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, which is structurally similar to this compound. This research is significant for understanding selective substitution reactions in organic synthesis, which is crucial for developing specific pharmaceutical compounds (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
High-Performance Liquid Chromatographic Enantioseparation : B. Chankvetadze et al. (1997) conducted studies using 3-Fluoro-, 3-chloro- and 3-bromo-5-methylphenylcarbamates of cellulose and amylose as chiral stationary phases for high-performance liquid chromatography (HPLC). This research is pertinent to the separation of enantiomers in analytical chemistry, where halogenated compounds play a vital role (Chankvetadze et al., 1997).
properties
IUPAC Name |
5-bromo-2-fluoro-4-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c1-13(11,12)7-3-5(9)6(10)2-4(7)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUABVVTVFCCXIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)F)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248982 | |
Record name | 5-Bromo-2-fluoro-4-(methylsulfonyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601248982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1020722-18-2 | |
Record name | 5-Bromo-2-fluoro-4-(methylsulfonyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020722-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-fluoro-4-(methylsulfonyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601248982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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